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molecular formula C9H19BrO B8538648 7-Bromo-2,2-dimethylheptan-1-ol

7-Bromo-2,2-dimethylheptan-1-ol

Cat. No. B8538648
M. Wt: 223.15 g/mol
InChI Key: GMGCSMJJDGLEOV-UHFFFAOYSA-N
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Patent
US07705177B2

Procedure details

According to the method for the synthesis of 206e, 205g (43.0 g, 0.16 mol) was treated with LiBH4 (5.55 g, 0.25 mol) and methanol (7.75 g, 0.24 mol) in CH2Cl2 (200 mL) to give 206g (36.2 g, 98%) as a colorless, viscous oil. 1H NMR (CDCl3): δ 3.41 (t, 2H, J=6.9), 3.30 (br. s, 2H), 1.90-1.84 (m, 3H), 1.42-1.22 (m, 6H), 0.86 (s, 6H). 13C NMR (CDCl3): δ 71.9, 38.6, 35.1, 34.1, 32.9, 29.2, 24.0, 23.2. HRMS (LSIMS, nba): Calcd for C9H18Br (MH+—H2O): 205.0592, found: 205.0563.
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
7.75 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
BrCCCCC(C)(C1C=CC(C)=CC=1)CO.[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([CH3:30])([CH3:29])[C:24](OCC)=[O:25].[Li+].[BH4-].CO>C(Cl)Cl>[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([CH3:30])([CH3:29])[CH2:24][OH:25] |f:2.3|

Inputs

Step One
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CO)(C1=CC=C(C=C1)C)C
Name
Quantity
43 g
Type
reactant
Smiles
BrCCCCCC(C(=O)OCC)(C)C
Step Two
Name
Quantity
5.55 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
7.75 g
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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